Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one]
Description
Spiro 3-[1-(3-trifluoromethyl)benzyl oxindyl]-2'-[3'-(3-trifluoromethylphenyl)thiazolidin-4-one] is a spirocyclic compound featuring a unique fusion of an oxindole moiety and a thiazolidin-4-one ring. The structure includes two 3-trifluoromethylphenyl groups: one attached to the benzyl position of the oxindole and the other to the thiazolidinone ring. This compound’s spiro architecture introduces conformational rigidity, which is critical for modulating biological interactions, particularly in receptor binding or enzyme inhibition .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F6N2O2S/c26-24(27,28)16-6-3-5-15(11-16)13-32-20-10-2-1-9-19(20)23(22(32)35)33(21(34)14-36-23)18-8-4-7-17(12-18)25(29,30)31/h1-12H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDDCQAVOBQDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound Spiro 3-[1-(3-trifluoromethyl)benzyl oxindyl]-2'-[3'-(3-trifluoromethylphenyl)thiazolidin-4-one] represents a novel class of spirocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties.
Structural Characteristics
The unique structure of this spiro compound incorporates a thiazolidinone ring fused with an oxindole moiety, contributing to its biological efficacy. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which may influence its pharmacokinetic properties.
Anticancer Activity
Recent studies have demonstrated that spiro compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related spiro compound was evaluated for its in vitro antiproliferative activity against human cancer cell lines such as HCT116 (colon carcinoma) and HL60 (promyelocytic leukemia). Notably, it showed IC50 values of 52.81 µM and 49.72 µM, respectively, indicating potent anticancer properties .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 52.81 |
| PC3 | 74.40 |
| SNB19 | 101.00 |
| HL60 | 49.72 |
Antimicrobial Activity
The antimicrobial potential of spiro compounds has also been highlighted in various studies. For example, spiro derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. In a study focusing on fused spiro-4H-pyran derivatives, one compound demonstrated minimum inhibitory concentration (MIC) values of 125 µg/mL against Streptococcus pneumoniae and Escherichia coli, suggesting robust antibacterial properties .
Antioxidant Activity
Antioxidant properties are another important aspect of the biological activity of spiro compounds. A review highlighted that many spirocyclic compounds possess antioxidant capabilities, which are crucial for combating oxidative stress-related diseases . The DPPH assay has been commonly used to evaluate the antioxidant activity of these compounds.
Case Studies
- Anticancer Evaluation : A recent study synthesized a series of spiro compounds and assessed their anticancer activities using MTT assays across multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly impacted the biological activity, demonstrating the importance of structure-activity relationships (SAR) in drug design .
- Antimicrobial Screening : Another investigation synthesized novel spiro-4H-pyran derivatives under green chemistry conditions and evaluated their antibacterial efficacy. The results showed that certain derivatives exhibited potent antibacterial effects with low toxicity profiles in human cell lines .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of spiro compounds, including the one . A significant study utilized a microwave-assisted synthesis method to create various spiro compounds and evaluated their antiproliferative activities against several human cancer cell lines, including HCT116 (colon carcinoma) and PC3 (prostate carcinoma). The results indicated promising inhibitory effects with low IC50 values, suggesting strong anticancer properties .
Table 1: Anticancer Activity of Spiro Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1c | HCT116 | 52.81 |
| 1c | PC3 | 74.40 |
| 1c | SNB19 | 101.00 |
| 1c | HL60 | 49.72 |
Neuroprotective Effects
The neuroprotective properties of spiro compounds have also been investigated, particularly in relation to Alzheimer's disease. In a study assessing cholinesterase inhibition, certain spiro compounds demonstrated significant potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's therapy. The most active compound showed a 57.21% inhibition rate against BChE, indicating its potential as a lead compound for further development against neurodegenerative diseases .
Antimicrobial Activity
The antimicrobial properties of spiro compounds have been extensively studied due to the rising concern over antibiotic resistance. Research has shown that various spiro derivatives exhibit moderate to high antimicrobial activity against a range of bacterial species. For instance, spiro-4H-pyran derivatives were synthesized and tested for their effectiveness against multiple bacterial strains, demonstrating promising results that could lead to new antimicrobial agents .
Table 2: Antimicrobial Activity of Spiro Derivatives
| Compound | Bacterial Species | MIC (µg/mL) |
|---|---|---|
| Spiro-4H-pyran (5d) | Staphylococcus aureus | 32 |
| Spiro-4H-pyran (5d) | Escherichia coli | 16 |
Agricultural Applications
In the agricultural sector, spiro compounds have been explored for their pesticidal properties. A review highlighted various spiro derivatives that exhibit insecticidal and fungicidal activities. These compounds can potentially serve as natural pesticides, offering an eco-friendly alternative to synthetic chemicals in pest management strategies .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Key Research Findings
- Role of Trifluoromethyl Groups : In pyrazolo-triazolo-pyrimidines, the 3-trifluoromethylbenzyl group drives hydrophobic interactions with hA₃AR residues (e.g., Phe168, Ile253), explaining high selectivity . This suggests similar mechanisms may apply to the target spiro compound .
- Spiro vs. Linear Architectures : Spiro systems (e.g., ) often exhibit improved metabolic stability and binding precision compared to linear analogues. For example, spiro[indoline-3,2'-thiazolidine] derivatives show prolonged half-lives in preclinical models .
- Synthetic Challenges: The target compound’s spiro junction requires multi-step synthesis, as seen in related spiro-thiazolidinones (e.g., cyclocondensation and azeotropic water removal in ) .
Q & A
Q. What are the optimized synthetic routes for this spiro compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of spiro compounds often involves oxidative cyclization or condensation reactions. For example, sodium hypochlorite in ethanol can be used as a green oxidant for oxidative ring closure of hydrazine intermediates, achieving yields up to 73% under room-temperature conditions . Cyclocondensation with thiourea or hydrazine hydrate, as demonstrated in spiro-thiazolidinone derivatives, requires precise stoichiometry and solvent selection (e.g., ethanol or chloroform) to avoid side reactions . Reaction time (3–24 hours) and temperature (room temperature vs. reflux) significantly impact purity, necessitating purification via alumina plugs or column chromatography .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this spiro compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the spiro junction and substituent positions. For example, δH 0.91–1.83 ppm in ¹H NMR can indicate cyclohexane or thiazolidinone protons .
- Infrared (IR) Spectroscopy : Peaks at 1676 cm⁻¹ confirm carbonyl (C=O) groups in thiazolidinone or oxindole moieties .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry, as seen in 3-phenyl-2-thioxo-thiazolidin-4-one structures .
- High-Performance Liquid Chromatography (HPLC) : Purospher® STAR columns with UV detection validate purity (>95%) .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) monitored via HPLC. For analogs like 3-(4-chlorobenzoyl)benzoxazinone, refrigeration (2–8°C) in inert atmospheres (argon) prevents hydrolysis of trifluoromethyl groups .
Advanced Research Questions
Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ values) for Pfmrk or Hedgehog pathway inhibitors identify target engagement .
- Molecular Docking : Automated docking tools (e.g., AutoDock Vina) predict binding poses with proteins, validated by mutational studies .
- Cellular Uptake Studies : Radiolabeled analogs (e.g., ³H or ¹⁴C) quantify intracellular accumulation using liquid scintillation counting .
Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?
- Methodological Answer :
- Orthogonal Assays : Combine antimicrobial disk diffusion (MIC values) with time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects .
- Redox Profiling : DPPH radical scavenging assays (IC₅₀ ~80.8%) paired with glutathione depletion studies clarify antioxidant vs. pro-oxidant duality .
- Meta-Analysis : Cross-reference data from structural analogs (e.g., spiro-pyrimidinones) to identify substituent-dependent activity trends .
Q. What computational strategies are employed to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein complexes over 100-ns trajectories to assess binding stability .
- Quantum Mechanical (QM) Calculations : DFT (B3LYP/6-31G*) optimizes geometries and calculates frontier molecular orbitals for reactivity insights .
- Pharmacophore Modeling : Phase or MOE software identifies critical interactions (e.g., hydrogen bonds with trifluoromethyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
